Nicotinamide adenine dinucleotide in its dianion form, commonly referred to as NADH dianion, is a crucial coenzyme involved in various biochemical processes. This compound plays a significant role in redox reactions, acting as an electron donor in metabolic pathways. The dianion form of NADH is particularly relevant in studies involving electron transfer and energy metabolism.
NADH is derived from nicotinamide adenine dinucleotide, which exists in two forms: oxidized (NAD+) and reduced (NADH). The dianion form refers to the deprotonated state of NADH, where it carries two negative charges due to the loss of protons from its phosphate and ribose groups. This compound is classified under nucleotides and coenzymes, essential for cellular respiration and metabolic processes.
The synthesis of NADH can be achieved through various methods, including enzymatic and chemical approaches:
The enzymatic methods typically require specific conditions such as pH, temperature, and the presence of cofactors like magnesium ions for optimal activity. Chemical synthesis may involve multiple steps, including protection-deprotection strategies for functional groups.
The molecular structure of NADH consists of two ribose sugars linked by a phosphate group, with nicotinamide and adenine moieties attached. The reduced form features an additional hydrogen atom on the nitrogen atom of the nicotinamide ring.
NADH participates in numerous biochemical reactions:
The kinetics of these reactions are influenced by factors such as substrate concentration, enzyme activity, and environmental conditions (pH and temperature). For example, during glycolysis, glucose is converted into pyruvate while reducing NAD+ to NADH.
The mechanism by which NADH functions involves several key steps:
Studies have shown that the turnover rate of NADH in cellular respiration can vary significantly based on cellular demand for ATP and the availability of substrates.
NADH dianion has several critical applications in scientific research:
The NADH dianion (NADH²⁻) serves as a primary electron donor in mitochondrial respiration, driving proton translocation through redox-coupled enzymes. In Complex I (NADH:ubiquinone oxidoreductase), NADH²⁻ binding initiates a conformational change that facilitates electron transfer from flavin mononucleotide (FMN) to ubiquinone via iron-sulfur clusters. This process is thermodynamically coupled to proton pumping across the inner mitochondrial membrane. Kinetic studies reveal that NADH oxidation exhibits a low apparent Km (2–7 μM) in the native quinone reductase activity, contrasting with the high Km (90–100 μM) observed for artificial electron acceptors like ferricyanide. This difference arises because quinone reduction involves rate-limiting reoxidation of the terminal iron-sulfur cluster N-2, whose positive redox potential (~−0.25 V) shifts the equilibrium constant (K₂) of intramolecular electron transfer, enhancing NADH²⁻ affinity [1].
The dissociation of the NAD⁺ product after hydride transfer contributes energetically to proton translocation. Redox-dependent changes in FMN affinity and nucleotide binding dynamics indicate that substrate release is a key energetic component of the proton-pumping mechanism. NADH²⁻ binding reduces FMN noncovalently, while subsequent electron transfer to N-2 triggers conformational strain that drives proton movement [1] [4].
Table 1: Kinetic Parameters of NADH in Complex I Catalysis
Electron Acceptor | Km NADH (μM) | Turnover (s⁻¹) | Inhibition by NAD⁺ |
---|---|---|---|
Ubiquinone (Q₁) | 2–7 | 150 | None |
Hexaammineruthenium | >40–100 | Variable | None |
Ferricyanide | 90–100 | 1000* | Moderate |
Acetyl-NAD⁺ | 100 | ND | Strong (Ki=160–260 μM) |
ND: Not determined; *Maximal rate relative to oxidase activity [1].
Cytosolic glycerol-3-phosphate dehydrogenase (GPD1, EC 1.1.1.8) utilizes NADH²⁻ to reduce dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), linking glycolysis to lipid biosynthesis. Structural analyses show that NADH²⁻ binds within a conserved Rossmann fold domain, with its adenine ring stabilized by hydrophobic residues and the dianionic pyrophosphate moiety forming salt bridges with Arg269. This binding induces a closed conformation that positions the nicotinamide ring near DHAP’s carbonyl group, optimizing hydride transfer [2] [7].
NADH²⁻ acts as an allosteric regulator by altering the enzyme’s oligomeric state. GPD1 functions as a dimer, and NADH²⁻ binding enhances subunit cooperativity, increasing catalytic efficiency (kcat/Km) by 20-fold. Mutational studies confirm that residues Lys204 and Asp260 form a hydrogen-bonding network that senses NADH²⁻ occupancy, transmitting conformational changes to the DHAP-binding site. This allostery is critical for maintaining cytosolic NAD⁺/NADH redox balance. Arabidopsis mutants lacking GPD1 exhibit 3-fold higher NADH/NAD⁺ ratios and accumulate reactive oxygen species due to impaired redox shuttling [2] [5] [7].
Table 2: Functional Comparison of Glycerol-3-Phosphate Dehydrogenase Isoforms
Property | GPD1 (Cytosolic, NAD⁺-Dependent) | GPD2 (Mitochondrial, FAD-Dependent) | |
---|---|---|---|
Gene | GPD1 (Chr 12q12-q13) | GPD2 (Chr 2q24.1) | |
Quaternary Structure | Dimer | Tetramer | |
Reaction | DHAP + NADH²⁻ → G3P + NAD⁺ | G3P → DHAP + FADH₂ | |
Redox Shuttle Role | Generates cytosolic G3P | Oxidizes G3P, donates e⁻ to ubiquinone | |
Allosteric NADH²⁻ Effect | Enhances dimer activity | Not observed | |
Metabolic Link | Lipid biosynthesis | Electron transport chain | [2] [7] |
Primary deuterium kinetic isotope effects (KIE) elucidate the mechanism of NADH²⁻-dependent proton/hydride transfers. In R-3-hydroxybutyrate dehydrogenase (HBDH), a short-chain dehydrogenase/reductase (SDR), D(kcat) values of 3.0–4.2 indicate that hydride transfer from NADH²⁻ to acetoacetate is partially rate-limiting. The reaction follows an ordered bi-bi mechanism: NADH²⁻ binds first, inducing active-site closure that desolvates the catalytic triad (Ser-Tyr-Lys). Quantum mechanics/molecular mechanics (QM/MM) simulations support a concerted transition state where hydride transfer (from C4 of NADH²⁻) and proton abstraction (by Tyr) occur synchronously. The KIE magnitude is modulated by active-site electrostatics: desolvation raises the pKa of Tyr, enhancing its basicity and promoting tunneling [8].
In triosephosphate isomerase (TIM), NADH²⁻ is not a direct cofactor but influences catalysis indirectly. Its product, DHAP, undergoes TIM-catalyzed isomerization to glyceraldehyde-3-phosphate. Primary KIEs in TIM reactions (Dkcat = 2.5–3.5) reveal that proton abstraction from DHAP’s C2 involves quantum tunneling. NADH²⁻-generated DHAP binds TIM, triggering loop closure that excludes water and creates a hydrophobic cage around catalytic Glu165. This environment lowers the dielectric constant, strengthening electrostatic stabilization of the enediolate transition state [3] [9].
Fig. 1: Energy Landscape of NADH-Dependent Reactions with KIE
Energy↑│ ‒‒‒‒‒‒► Isotope-Sensitive Step (Hydride Transfer) │ / \\ │ / \\► Desolvated Closed State (Low Dielectric) │ / \\ │/ \\► Open State (Hydrated) ├───────────────► Reaction Coordinate * D(kcat) = 3.0–4.2 reflects energy barrier difference for C-H vs C-D cleavage
Triosephosphate isomerase (TIM, EC 5.3.1.1) activation relies on substrate-induced conformational changes, where the phosphodianion group of DHAP (generated by NADH²⁻-dependent GPD1) anchors the substrate. DHAP binding triggers a 10-Å movement of loop 6 (residues 166–176), transitioning TIM from an open (inactive) to closed (active) state. This closure:
Mutagenesis studies confirm that disrupting loop dynamics abolishes catalysis. The I172A mutation reduces kcat/Km by 100-fold due to impaired Glu165 positioning, while L232A decreases hydride retention in the product from 40% to 4%, confirming defective proton shuttling [3]. NADH²⁻’s metabolic role thus extends beyond electron transfer: by generating DHAP, it indirectly governs TIM’s activation cycle.
Table 3: Impact of TIM Loop Mutations on Catalytic Parameters
Mutation | kcat/Km (Relative to WT) | Hydride Retention in Product | Effect on Conformational Equilibrium |
---|---|---|---|
Wild-Type | 1.0 | 40% | Favors closed state (KC = 0.1)* |
I172A | 0.01 | 13% | Destabilizes closed state (ΔΔG = +1.5 kcal/mol) |
L232A | 0.16 | 4% | Stabilizes closed state (ΔΔG = −1.7 kcal/mol) |
Δ170–173 | 10⁻⁵ | ND | Abolishes loop closure |
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